N'-(4-nitrophenyl)butane-1,4-diamine

Description

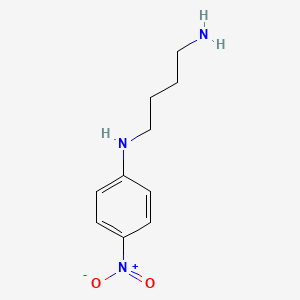

N'-(4-Nitrophenyl)butane-1,4-diamine is a synthetic aliphatic diamine derivative featuring a butane backbone (four-carbon chain) with a primary amine group at one end and a secondary amine substituted with a 4-nitrophenyl group at the other. Its molecular structure can be represented as NH₂-(CH₂)₄-NH-(C₆H₄-NO₂).

For instance, describes the preparation of a structurally related benzene diamine derivative using nitroaryl halides and diamines in polar solvents like DMSO, suggesting similar methodologies could apply .

Properties

IUPAC Name |

N'-(4-nitrophenyl)butane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c11-7-1-2-8-12-9-3-5-10(6-4-9)13(14)15/h3-6,12H,1-2,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSICLVSAKPMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCCCN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitrophenyl)butane-1,4-diamine typically involves the nucleophilic substitution reaction of 4-nitroaniline with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of N’-(4-nitrophenyl)butane-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitrophenyl)butane-1,4-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: Formation of N’-(4-aminophenyl)butane-1,4-diamine.

Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

N’-(4-nitrophenyl)butane-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-nitrophenyl)butane-1,4-diamine is primarily related to its ability to release nitric oxide (NO). The compound undergoes nitrosation reactions, leading to the formation of nitroso derivatives that release NO. This release of NO can modulate various biological processes, including vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Alkyl-Substituted Butane Diamines

Example Compounds :

- N,N-Diethylbutane-1,4-diamine (C₈H₂₀N₂, MW 144.26 g/mol)

- N,N-Dimethylbutane-1,4-diamine (C₆H₁₆N₂, MW 116.21 g/mol)

| Property | N'-(4-Nitrophenyl)butane-1,4-diamine | N,N-Diethylbutane-1,4-diamine | N,N-Dimethylbutane-1,4-diamine |

|---|---|---|---|

| Substituents | 4-Nitrophenyl | Diethyl | Dimethyl |

| Basicity (pKa) | Lower (due to -NO₂ electron withdrawal) | Higher (alkyl groups enhance basicity) | Moderate |

| Solubility | Poor in water; soluble in polar aprotic solvents | Miscible in water and organic solvents | Highly water-soluble |

| Applications | Potential in explosives, dyes, or bioactive molecules | Industrial catalysis, surfactants | Pharmaceutical intermediates |

Key Differences :

- The nitro group in this compound reduces basicity compared to alkyl-substituted analogs, making it less nucleophilic but more stable under acidic conditions .

- Alkyl-substituted diamines are preferred in industrial applications due to their solubility and cost-effectiveness, whereas the nitro-substituted derivative may find niche uses in specialized syntheses or materials .

Aromatic Nitro-Substituted Amines

Example Compounds :

- N1-(4-Nitrophenyl)benzene-1,4-diamine (C₁₂H₁₁N₃O₂)

- Bis-(4-nitrophenyl)-2-nitrophenylamine (BNPN)

| Property | This compound | N1-(4-Nitrophenyl)benzene-1,4-diamine | BNPN |

|---|---|---|---|

| Backbone | Aliphatic (butane) | Aromatic (benzene) | Aromatic (trisubstituted) |

| Reactivity | Moderate; aliphatic chain allows conformational flexibility | High; resonance stabilization enhances stability | Very high; used in explosives |

| Thermal Stability | Lower (aliphatic chain decomposes) | Higher (aromatic stability) | Very high |

Key Differences :

- Aromatic nitroamines like BNPN exhibit superior thermal stability and are utilized in explosives, whereas the aliphatic backbone of this compound may limit such applications .

- The flexibility of the butane chain in the target compound could enhance its utility in supramolecular chemistry or as a ligand in coordination complexes .

Natural Polyamines and Derivatives

Example Compounds :

| Property | This compound | Putrescine | Spermidine |

|---|---|---|---|

| Functionality | Synthetic nitroaromatic derivative | Natural polyamine | Natural polyamine with propyl chain |

| Biological Role | Potential cytotoxicity or bioactivity | Cell growth, DNA stabilization | Autophagy induction, longevity |

| Chemical Modifications | Nitro group enables conjugation or redox activity | Limited functionalization | Used as a backbone for drug delivery |

Key Differences :

- Unlike natural polyamines, the nitro group in the target compound may confer unique bioactivity, such as antimicrobial or anticancer properties, though this requires experimental validation .

- Natural polyamines are water-soluble and biocompatible, whereas the nitro-substituted derivative may require structural optimization for biomedical use .

Q & A

Basic: What synthetic strategies are recommended for preparing N'-(4-nitrophenyl)butane-1,4-diamine with high purity?

Answer:

The compound can be synthesized via nucleophilic aromatic substitution using butane-1,4-diamine and 4-fluoronitrobenzene (or 4-chloronitrobenzene) in a polar aprotic solvent like DMSO. Reaction conditions (e.g., temperature, stoichiometry, and reaction time) must be optimized to minimize byproducts. A typical yield of ~65% can be achieved, with purity confirmed via melting point analysis (139–140°C) and chromatographic techniques (e.g., HPLC or TLC). Post-synthesis purification may involve recrystallization or column chromatography .

Basic: What spectroscopic and analytical methods are critical for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and aliphatic protons (δ 1.5–3.5 ppm for the butanediamine backbone). ¹³C NMR confirms nitro group attachment (C-NO₂ at ~125–135 ppm).

- IR Spectroscopy : The nitro group exhibits asymmetric and symmetric stretching vibrations at 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

- Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak [M+H]⁺ corresponding to the molecular formula C₁₀H₁₄N₃O₂ .

Advanced: How can researchers design experiments to investigate host-guest interactions involving this compound?

Answer:

Methodology :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and macrocyclic hosts like cucurbit[n]urils (Q[6] or Q[7]) in aqueous solutions.

- ¹H NMR Titration : Monitor chemical shift changes in aromatic and aliphatic protons to determine stoichiometry and binding constants.

- UV-Vis Spectroscopy : Track absorbance changes in the nitro group (λmax ~400 nm) upon complexation.

Key Considerations : Adjust pH to stabilize protonated amines, which enhance host-guest affinity .

Advanced: How should researchers resolve contradictions in reported biological activity data for nitroaryl-diamine derivatives?

Answer:

Approach :

- Dose-Response Studies : Test the compound across multiple cell lines (e.g., cancer vs. normal) to assess selectivity. Use standardized assays (e.g., MTT for cytotoxicity).

- Nitro-Reductase Activity Assays : Quantify enzymatic activity in cell models, as nitro groups often require bioactivation for therapeutic effects.

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., N1-(4-nitrophenyl)benzene-1,4-diamine) to isolate functional group contributions .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

- Light Sensitivity : Store in amber vials to prevent nitro group degradation.

- Thermal Stability : Avoid prolonged heating above 60°C in solution; solid-state decomposition occurs at ~140°C.

- pH Sensitivity : Protonation of amine groups in acidic conditions enhances solubility but may alter reactivity .

Advanced: How can computational modeling complement experimental studies on this compound’s reactivity?

Answer:

- DFT Calculations : Predict electron density distribution, focusing on nitro and amine groups to model nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) or materials (e.g., polymers).

- Docking Studies : Use software like AutoDock to explore binding modes with cucurbiturils or DNA .

Basic: What solvents and reaction conditions are optimal for functionalizing this compound?

Answer:

- Solvents : Use DMF or DMSO for reactions requiring high polarity; avoid protic solvents to prevent amine protonation.

- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Temperature : Moderate heating (50–80°C) balances reaction rate and byproduct formation .

Advanced: How to analyze conflicting data in spectroscopic characterization (e.g., NMR shifts vs. theoretical predictions)?

Answer:

- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., amine rotation) causing signal broadening.

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding or aggregation.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential amine/nitro group volatility.

- Waste Disposal : Neutralize acidic/basic residues before disposal .

Advanced: What strategies can elucidate the compound’s role in electron-transfer processes for materials science applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.